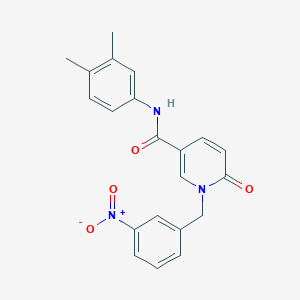

N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-6-8-18(10-15(14)2)22-21(26)17-7-9-20(25)23(13-17)12-16-4-3-5-19(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJFNIZFUBGLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Nitrobenzyl Group: This step often involves a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the Dimethylphenyl Group: This can be done through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Types of Reactions:

Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).

Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying calcium channel interactions due to its dihydropyridine core.

Medicine: Could be explored for its potential as a calcium channel blocker, which is useful in treating cardiovascular diseases.

Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds with a dihydropyridine core often involves interaction with calcium channels. These compounds can bind to the L-type calcium channels in the heart and blood vessels, inhibiting calcium influx and leading to vasodilation and reduced cardiac workload. The specific molecular targets and pathways would depend on the exact structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Core Heterocycle : The 1,6-dihydropyridine core in the target compound offers a balance between aromaticity and reactivity, contrasting with the fully aromatic indole (CAS 488842-19-9) or the more rigid naphthyridine ().

- Substituent Effects: The 3-nitrobenzyl group distinguishes the target compound from methyl- or adamantyl-substituted analogs (e.g., ).

- Biological Implications : Adamantyl-containing analogs () exhibit improved membrane permeability due to hydrophobicity, whereas the nitro group in the target compound might limit bioavailability despite enhancing target binding.

Research Findings and Hypotheses

- Synthetic Challenges : The preparation of such carboxamides typically involves coupling reactions under anhydrous conditions, as seen in the synthesis of naphthyridine derivatives (yield: 25% in ). The nitrobenzyl group in the target compound may necessitate protective strategies to avoid side reactions.

- Spectroscopic Characterization : IR and LC-MS data (similar to ) would confirm the presence of the carboxamide and nitro groups.

- The nitro group could confer unique interactions with heme-containing proteins or nitroreductases.

Biological Activity

N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound within the dihydropyridine class, which is notable for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O4 |

| Molecular Weight | 377.4 g/mol |

| CAS Number | 899970-55-9 |

The structure features a dihydropyridine core with a nitrobenzyl substituent and a dimethylphenyl group, which may influence its biological activity by enhancing reactivity and interaction with biological targets .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, derivatives with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the nitro group in the structure may enhance these effects by facilitating interactions with cellular targets.

Understanding the mechanism of action for this compound is crucial for elucidating its pharmacological profile. The compound may interact with various receptors and enzymes that are pivotal in regulating cellular functions. Potential interactions could include:

- Calcium Channels : Modulation of calcium influx into cells.

- Kinase Inhibition : Interference with kinase signaling pathways that are often upregulated in cancer cells.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, research on related dihydropyridine derivatives provides useful insights:

- Anticancer Activity : A study demonstrated that a structurally similar compound inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines.

- Calcium Channel Modulation : Research showed that certain dihydropyridine derivatives effectively blocked L-type calcium channels, leading to reduced cardiac contractility and potential therapeutic effects in hypertension .

Q & A

What are the key considerations in designing a synthetic route for N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Answer:

Designing the synthetic route requires prioritizing functional group compatibility, reaction efficiency, and scalability. Multi-step approaches are typical, starting with commercially available precursors like 3,4-dimethylaniline and 3-nitrobenzyl bromide. Key steps include:

- Amide bond formation between the pyridine core and substituents, often using coupling reagents like EDCI/HOBt to minimize side reactions .

- Nitro group stability : The 3-nitrobenzyl group may require protection during acidic/basic conditions to prevent reduction or displacement .

- Purification : Column chromatography or recrystallization is critical for isolating intermediates and the final product .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Optimization involves:

- Temperature control : Lower temperatures (0–5°C) during nitrobenzylation reduce decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve crystallization .

- Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .

- pH monitoring : Maintaining neutral pH during amide coupling prevents hydrolysis .

What spectroscopic and chromatographic techniques are essential for confirming structure and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration and confirms regiochemistry (e.g., distinguishing para vs. meta nitrobenzyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine/nitrogen presence) .

- HPLC : Assesses purity (>95% threshold for biological assays) using reverse-phase C18 columns .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

Answer:

Initial screening should include:

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values .

- Cellular viability assays : MTT or resazurin-based tests in cancer/primary cell lines to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies interactions with receptors .

(Advanced) How do modifications to the nitrobenzyl or dimethylphenyl substituents affect biological activity and pharmacokinetics?

Answer:

- Nitrobenzyl group :

- Dimethylphenyl group :

- Methyl groups at the 3,4-positions increase steric bulk, reducing off-target binding but potentially limiting solubility .

- Comparative SAR studies with fluorophenyl analogs show improved potency but higher hepatotoxicity risks .

(Advanced) What strategies resolve contradictions in biological activity data across assay systems?

Answer:

- Assay validation : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .

- Solubility adjustments : Use co-solvents (DMSO ≤0.1%) or lipid-based delivery systems to ensure consistent bioavailability .

- Metabolite profiling : LC-MS identifies active/toxic metabolites that may explain discrepancies between in vitro and in vivo results .

(Advanced) How can molecular docking predict the compound’s interaction with target enzymes?

Answer:

- Protein preparation : Use crystal structures (PDB) or homology models of targets (e.g., COX-2, EGFR).

- Docking software : AutoDock Vina or Schrödinger Glide predicts binding poses, focusing on hydrogen bonds between the carboxamide and catalytic residues .

- MD simulations : GROMACS or AMBER refines docking results by simulating ligand-protein dynamics over 100+ ns .

(Advanced) What approaches determine metabolic stability and preclinical toxicity?

Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation .

- AMES test : Evaluates mutagenicity via Salmonella typhimurium strains .

- hERG inhibition assay : Patch-clamp electrophysiology assesses cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.